molecular formula C14H18N6O3 B2607317 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol CAS No. 577983-78-9

2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol

Cat. No. B2607317
M. Wt: 318.337
InChI Key: RDRWRIJZVLRTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol, also known as ADP-ribosylation factor-like protein 6 interacting protein 5 (ARL6IP5), is a protein that plays a crucial role in the regulation of microtubule dynamics, cell division, and intracellular trafficking.

Scientific Research Applications

Synthetic Methodologies

Research on related compounds highlights advancements in synthetic chemistry, particularly in the synthesis of complex molecules. For example, studies have explored the sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol, leading to the alkylation of heterocyclic and aromatic amino-compounds. This process demonstrates the utility of related compounds in synthesizing methylamino-compounds through a two-step procedure involving aqueous formaldehyde or other aldehydes, showcasing their role in the development of new synthetic routes (Öznur Kemal & C. Reese, 1981).

Material Science

In material science, co-crystallization studies involving aminopyridines and 4-nitrophenol have led to the formation of new acentric materials. These studies involve slow evaporation techniques using ethanol as a solvent, resulting in compounds with potential applications in nonlinear optical materials due to their significant hyperpolarizability tensor components (Sergiu Draguta et al., 2013).

Antimicrobial Activity

The synthesis of novel 2-Thioxanthine and Dipyrimidopyridine derivatives and their screening for antimicrobial activity exemplifies the application of related compounds in developing new antimicrobial agents. This area of research is crucial for identifying new treatments against resistant microbial strains, with various synthesized compounds being evaluated for their minimum inhibitory concentration (MIC) against a range of pathogens (S. El-Kalyoubi, F. Agili, & S. Youssif, 2015).

properties

IUPAC Name

2-[[4-amino-6-(3,4-dimethylanilino)-5-nitropyrimidin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-8-3-4-10(7-9(8)2)17-13-11(20(22)23)12(15)18-14(19-13)16-5-6-21/h3-4,7,21H,5-6H2,1-2H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWRIJZVLRTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol

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